5-Methyl-2-(propan-2-yloxy)pyridin-4-amine
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Overview
Description
5-Methyl-2-(propan-2-yloxy)pyridin-4-amine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine typically involves the reaction of 5-methyl-2-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(propan-2-yloxy)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2-hydroxypyridine: A structurally similar compound with a hydroxyl group instead of an isopropoxy group.
5-Methyl-2-(methoxy)pyridin-4-amine: Similar structure with a methoxy group instead of an isopropoxy group.
5-Methyl-2-(ethoxy)pyridin-4-amine: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
5-Methyl-2-(propan-2-yloxy)pyridin-4-amine is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yloxypyridin-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)12-9-4-8(10)7(3)5-11-9/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
DHONSFNFONVFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OC(C)C |
Origin of Product |
United States |
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